Cas no 1141-70-4 (1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid)

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid is a pyrazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a benzyl group at the 1-position and a carboxylic acid moiety at the 5-position, making it a versatile intermediate for constructing heterocyclic compounds. The compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to participate in amide coupling and other functional group transformations. Its stability under standard conditions and well-defined reactivity profile enhance its applicability in multi-step synthetic routes. This compound is commonly employed in the preparation of potential drug candidates targeting inflammation, CNS disorders, and other therapeutic areas.
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid structure
1141-70-4 structure
Product Name:1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid
CAS No:1141-70-4
MF:C12H12N2O2
MW:216.235882759094
MDL:MFCD01693537
CID:174187
PubChem ID:329764687
Update Time:2025-05-20

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-carboxylicacid, 3-methyl-1-(phenylmethyl)-
    • 1-BENZYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 2-benzyl-5-methylpyrazole-3-carboxylic acid
    • 1141-70-4
    • CS-0122384
    • 1H-Pyrazole-5-carboxylic acid, 3-methyl-1-(phenylmethyl)-
    • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%
    • KS-9062
    • 1-Benzyl-3-methylpyrazole-5-carboxylic acid
    • SCHEMBL5178107
    • DTXSID00150655
    • J-003057
    • MFCD01693537
    • AKOS022541212
    • AMY33113
    • BRN 0200280
    • 5-25-04-00121 (Beilstein Handbook Reference)
    • Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl-
    • G84637
    • DB-097865
    • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid
    • MDL: MFCD01693537
    • Inchi: 1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)
    • InChI Key: JJADNHRPPVETTB-UHFFFAOYSA-N
    • SMILES: OC(C1=CC(C)=NN1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 216.08996
  • Monoisotopic Mass: 216.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.21
  • Melting Point: 153-158 °C
  • Boiling Point: 425.6°Cat760mmHg
  • Flash Point: 211.2°C
  • Refractive Index: 1.604
  • PSA: 55.12
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn
  • Storage Condition:2-8°C

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1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid Related Literature

Additional information on 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 1141-70-4): A Versatile Scaffold in Modern Pharmaceutical Research

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 1141-70-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrazole class, a heterocyclic aromatic ring system characterized by a five-membered ring containing two nitrogen atoms. The presence of both a benzyl group and a carboxylic acid moiety at the 1 and 5 positions, respectively, along with a methyl substituent at the 3 position, imparts distinct reactivity and biological potential, making it a valuable scaffold for drug discovery and development.

The structure of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid is highly versatile, allowing for further functionalization through various chemical transformations. These modifications can be tailored to explore different pharmacophoric elements, enabling the synthesis of novel derivatives with enhanced biological activity. The compound’s dual functionality—combining an aromatic benzyl group with an acidic carboxyl group—makes it particularly useful in medicinal chemistry for designing molecules that can interact with multiple biological targets.

In recent years, 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid has been extensively studied as a key intermediate in the synthesis of bioactive molecules. Its applications span across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents. The pyrazole core is known for its broad spectrum of biological activities, and modifications at the 1, 3, and 5 positions can fine-tune these properties to achieve desired pharmacological effects.

One of the most compelling aspects of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid is its role in the development of small molecule inhibitors. Researchers have leveraged this scaffold to design compounds that modulate enzyme activity and receptor binding. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in diseases such as cancer and inflammation. The benzyl group provides a hydrophobic anchor that can interact with hydrophobic pockets in protein targets, while the carboxylic acid moiety can form hydrogen bonds or coordinate with metal ions, enhancing binding affinity.

The synthetic utility of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid has been highlighted in numerous studies. Its straightforward synthesis from commercially available precursors makes it an attractive building block for large-scale pharmaceutical production. Additionally, its stability under various reaction conditions allows for further derivatization without significant degradation, facilitating the exploration of complex molecular architectures.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications in 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid derivatives influence their biological activity. Molecular docking simulations and virtual screening have enabled researchers to predict binding interactions with target proteins with high accuracy. This approach has accelerated the discovery process by identifying promising candidates for experimental validation.

The pharmacological profile of compounds derived from 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid has been explored in both preclinical and clinical settings. Several derivatives have demonstrated efficacy in animal models of diseases such as arthritis and cancer. For example, modifications at the 3-position have been shown to enhance anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Similarly, alterations at the 5-position have improved anticancer activity by disrupting microtubule formation or inducing apoptosis.

Moreover, the biodegradability and metabolic stability of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid derivatives have been carefully evaluated to ensure their suitability for therapeutic use. Studies have shown that these compounds are well-tolerated when administered orally or intravenously, with minimal side effects observed in animal models. This underscores their potential as lead compounds for further development into novel drugs.

The future directions for research involving 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid are vast and exciting. Ongoing studies aim to uncover new therapeutic applications by exploring novel synthetic pathways and functionalizing this scaffold with additional pharmacophoric elements. Additionally, efforts are underway to optimize synthetic routes for greater efficiency and sustainability, aligning with green chemistry principles.

In conclusion, 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS No. 1141-70) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse functionalization strategies, making it an invaluable scaffold for developing novel bioactive molecules across multiple therapeutic areas. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of drug discovery efforts.

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